molecular formula C14H9NO B043046 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 135689-93-9

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B043046
CAS No.: 135689-93-9
M. Wt: 207.23 g/mol
InChI Key: GOMLISZHRJBRGK-UHFFFAOYSA-N
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Description

4’-Formyl-[1,1’-biphenyl]-2-carbonitrile: is an organic compound characterized by the presence of a formyl group and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Nitrile Introduction: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like NaCN (sodium cyanide) or KCN (potassium cyanide).

Industrial Production Methods: Industrial production of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with Pd/C (palladium on carbon).

    Substitution: Halogenation using Br2 (bromine) or nitration using HNO3 (nitric acid) and H2SO4 (sulfuric acid).

Major Products:

    Oxidation: 4’-Carboxy-[1,1’-biphenyl]-2-carbonitrile.

    Reduction: 4’-Amino-[1,1’-biphenyl]-2-carbonitrile.

    Substitution: Various halogenated or alkylated biphenyl derivatives.

Scientific Research Applications

Chemistry: 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and materials.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: While direct medical applications may be limited, derivatives of this compound could be explored for their therapeutic potential.

Industry: In the industrial sector, 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile is used in the production of advanced materials, such as polymers and liquid crystals, due to its structural properties.

Mechanism of Action

The mechanism of action of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets in different pathways.

Comparison with Similar Compounds

    4-Formylphenylboronic acid: Similar in having a formyl group but differs in the presence of a boronic acid group instead of a nitrile group.

    4’-Formyl-[1,1’-biphenyl]-4-ylboronic acid: Similar biphenyl structure with a formyl group, but with a boronic acid group at a different position.

Properties

IUPAC Name

2-(4-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMLISZHRJBRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362731
Record name 2-(4-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135689-93-9
Record name 2-(4-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-formyl-[1,1'-biphenyl]-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-bromomethylphenyl)benzonitrile (12 g) and sodium bicarbonate (26 g) in dimethyl sulfoxide (150 ml) was heated at 120° C. for 5 hours with stirring. After addition of water, the mixture was extracted with ethyl acetate. The extract was washed with water, dried and concentrated to dryness. The residue was purified by column chromatography on silica gel to give crystals. Recrystallization from chloroform-isopropyl ether gave colorless needles (5.77 g, 63%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of 53 ml of oxalyl chloride in 2 l of dichloromethane is cooled to -60°. A solution of 88 ml of dimethyl sulfoxide in 150 ml of dichloromethane is added dropwise at this temperature and the mixture is then stirred for 2 minutes. After this, a solution of 117 g of 2'-cyano-4-hydroxymethyl-biphenyl in 1 l of dichloromethane is added dropwise at -60°. After the addition has ended (after about 5 minutes), the mixture is stirred for 15 minutes. After this, 390 ml of triethylamine are added dropwise. The mixture is stirred at -60° for 2 minutes, then allowed to warm to room temperature and poured onto water. The mixture is extracted with dichloromethane, and the organic phase is washed in succession with dilute hydrochloric acid and brine, dried and concentrated. The residue is suspended in hexane, the suspension is filtered with suction, the filter cake is washed, and the product thus obtained is dried at 60° in a high vacuum (elemental analysis: 80.7% C; 4.5% H; 6.7% N; 7.7% O).
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
390 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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